molecular formula C16H17NO3 B4831055 N-(2-methoxyethyl)-2-phenoxybenzamide

N-(2-methoxyethyl)-2-phenoxybenzamide

Cat. No.: B4831055
M. Wt: 271.31 g/mol
InChI Key: VWZLXCRTAMPVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a 2-methoxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-phenoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-phenoxybenzoic acid and 2-methoxyethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-phenoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated carboxylic acid reacts with 2-methoxyethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the methoxyethyl substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-(2-methoxyethyl)-2-phenoxybenzamide can be compared with other benzamide derivatives:

    N-(2-hydroxyethyl)-2-phenoxybenzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to different solubility and reactivity.

    N-(2-methoxyethyl)-4-phenoxybenzamide: The phenoxy group is attached to the para position, which can affect the compound’s electronic properties and reactivity.

    N-(2-methoxyethyl)-2-chlorobenzamide: The phenoxy group is replaced with a chlorine atom, resulting in different chemical and biological properties.

These comparisons highlight the unique features of this compound, such as its specific substituents and their influence on the compound’s behavior in various chemical and biological contexts.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-12-11-17-16(18)14-9-5-6-10-15(14)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZLXCRTAMPVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2-phenoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-2-phenoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-2-phenoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-2-phenoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-2-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.